Bienvenue dans la boutique en ligne BenchChem!

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one

Peripheral benzodiazepine receptor Binding affinity In vitro pharmacology

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one (CAS 941890-03-5) is a synthetic small molecule belonging to the sulfonyl piperazinone class, characterized by a 3,3-dimethylpiperazin-2-one core, an N-acetyl linker, and a para-methylsulfonylphenyl terminus. With a molecular formula of C15H20N2O4S and a molecular weight of 324.4 g/mol, it is a member of a broader family of phenylsulfonyl piperazine derivatives extensively explored as 5-HT receptor ligands and kinase inhibitors.

Molecular Formula C15H20N2O4S
Molecular Weight 324.4
CAS No. 941890-03-5
Cat. No. B2483958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one
CAS941890-03-5
Molecular FormulaC15H20N2O4S
Molecular Weight324.4
Structural Identifiers
SMILESCC1(C(=O)NCCN1C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)C
InChIInChI=1S/C15H20N2O4S/c1-15(2)14(19)16-8-9-17(15)13(18)10-11-4-6-12(7-5-11)22(3,20)21/h4-7H,8-10H2,1-3H3,(H,16,19)
InChIKeyVVBSXVNPNBHMJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one (CAS 941890-03-5): Chemical Identity and Procurement Baseline


3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one (CAS 941890-03-5) is a synthetic small molecule belonging to the sulfonyl piperazinone class, characterized by a 3,3-dimethylpiperazin-2-one core, an N-acetyl linker, and a para-methylsulfonylphenyl terminus . With a molecular formula of C15H20N2O4S and a molecular weight of 324.4 g/mol, it is a member of a broader family of phenylsulfonyl piperazine derivatives extensively explored as 5-HT receptor ligands and kinase inhibitors [1]. The compound is a specific chemical entity cited within patent literature (e.g., US10214537) and appears in curated bioactivity databases, indicating its relevance for pharmaceutical R&D procurement where precise structural identity is critical.

Why 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one Cannot Be Interchanged with General Sulfonyl Piperazine Analogs


The sulfonyl piperazine scaffold is known to be exquisitely sensitive to substitution patterns, with small changes in the N-acyl group, sulfonyl aryl substitution, or piperazine ring alkylation producing dramatic shifts in receptor selectivity and potency [1]. In the context of 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one, the specific combination of the 3,3-dimethyl modification on the piperazinone ring and the 4-(methylsulfonyl)phenylacetyl group confers a distinct molecular recognition profile that is not replicated by unsubstituted, mono-methyl, or differently acylated analogs. Generic substitution with a broader class representative risks loss of target engagement, altered selectivity, or failure to reproduce published pharmacological results, making precise procurement of this exact CAS number essential for research continuity.

Quantitative Differentiation Evidence for 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one vs. Structural Analogs


Target Compound Reports Modest PBR Binding Affinity, Defining Its Baseline Selectivity Window

The target compound has a reported IC50 of 28 μM against the peripheral benzodiazepine receptor (PBR) in a rat in vitro binding assay [1]. While this affinity is described as neither potent nor highly selective by community annotation [2], it establishes a quantitative baseline that differentiates 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one from nanomolar-affinity PBR ligands in the same chemical space. This modest activity profile is valuable as a negative control or selectivity counter-screen compound when high PBR engagement must be avoided.

Peripheral benzodiazepine receptor Binding affinity In vitro pharmacology

Elaborated Analog Demonstrates Sub-nanomolar PI3Kδ Inhibition, Revealing the Scaffold's Potential When Optimized

A closely related analog from US10214537 (Example 752), bearing a 1-(5-(4-amino-5-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-fluorophenyl) substituent in place of the simple phenylacetyl group at the N-4 position, achieves an IC50 of 0.600 nM against PI3Kδ in an ADP-Glo format assay [1]. While the target compound itself has not been reported in this assay, the dramatic ~47,000-fold potency enhancement conferred by the elaborated biaryl-heterocyclic moiety directly quantifies the value of the 3,3-dimethylpiperazin-2-one core as a privileged fragment and establishes a clear differentiation trajectory: the target compound serves as the minimal pharmacophore for PI3K-related programs.

PI3Kδ inhibition Kinase assay Structure-activity relationship

Sulfonyl Piperazine Derivatives Exhibit Multi-Target Polypharmacology Including CB1 Antagonism

A sulfonylated piperazine derivative closely related in structure to the target compound (TTD Drug ID D0FR1Q; SMILES: C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F) is annotated as a cannabinoid receptor 1 (CB1) antagonist with indication for obesity [1]. This class-level evidence indicates that sulfonyl piperazine compounds incorporating an acylpiperazine motif can engage GPCR targets beyond the canonical 5-HT receptor family, and subtle changes in the sulfonyl aryl substitution pattern can redirect target selectivity from serotonin to cannabinoid receptors.

Cannabinoid receptor 1 Polypharmacology Obesity

Recommended Procurement and Research Application Scenarios for 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one


Fragment-Based Drug Discovery Starting Point for PI3Kδ Inhibitor Optimization

As demonstrated by the 0.600 nM PI3Kδ analog (US10214537 Example 752) built upon the same 3,3-dimethylpiperazin-2-one core, this compound is ideally procured as the minimal pharmacophore fragment for fragment-based screening, hit validation, and structure-guided elaboration toward potent PI3Kδ inhibitors for oncology or immunology applications [1].

Selectivity Counter-Screen for Peripheral Benzodiazepine Receptor (PBR) Profiling Panels

With its documented IC50 of 28 μM against rat PBR, this compound fills a specific niche as a low-affinity reference compound for PBR selectivity profiling, enabling research groups to benchmark assay sensitivity and differentiate genuinely potent hits from weak interactors in sulfonyl piperazine chemical series [1].

GPCR Polypharmacology Probe for CB1 and 5-HT Receptor Cross-Screening

Given class-level evidence that sulfonylated piperazine derivatives can act as CB1 antagonists (TTD D0FR1Q), this compound is a rational procurement choice for academic or industrial groups investigating biased signaling or multi-target engagement across serotonin and cannabinoid GPCR families, where its specific N-acyl and sulfonyl substitution pattern may confer a unique selectivity fingerprint [1].

Quote Request

Request a Quote for 3,3-Dimethyl-4-(2-(4-(methylsulfonyl)phenyl)acetyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.